An In-depth Technical Guide to 2-(3-Chloro-4-hydroxyphenyl)acetic Acid
An In-depth Technical Guide to 2-(3-Chloro-4-hydroxyphenyl)acetic Acid
Introduction
2-(3-Chloro-4-hydroxyphenyl)acetic acid (CHPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid (4-HPAA), a compound of significant interest in both plant biology and as a versatile scaffold in medicinal chemistry.[1] As a fungal metabolite, CHPAA has garnered attention for its inherent biological activities and its potential as a starting material for the synthesis of more complex molecules.[2][3] This guide delves into the chemical properties, synthesis, biological activities, and potential applications of CHPAA, providing a technical foundation for its use in research and development.
Physicochemical Properties
CHPAA is a white to off-white crystalline powder.[4] Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the phenyl ring, makes it a valuable molecule for crystal engineering studies and as a building block for creating diverse chemical libraries.[2]
| Property | Value | Source(s) |
| CAS Number | 33697-81-3 | [5] |
| Molecular Formula | C₈H₇ClO₃ | [5] |
| Molecular Weight | 186.59 g/mol | [5] |
| IUPAC Name | 2-(3-chloro-4-hydroxyphenyl)acetic acid | [5] |
| Melting Point | 108-110 °C | [1] |
| XLogP3 | 1.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
Synthesis and Derivatization
The synthesis of CHPAA and its derivatives is crucial for exploring its structure-activity relationships. A common and efficient multi-step synthesis route starts from o-chlorophenol.[7][8]
Core Synthesis of 2-(3-Chloro-4-hydroxyphenyl)acetic acid
A patented method for producing 4-hydroxyphenylacetic acid outlines a key intermediate step for synthesizing CHPAA.[7][8]
Workflow for the Synthesis of 2-(3-Chloro-4-hydroxyphenyl)acetic acid
Caption: A two-step synthesis of 2-(3-Chloro-4-hydroxyphenyl)acetic acid.
Experimental Protocol:
Step 1: Synthesis of 3-Chloro-4-hydroxymandelic Acid [8]
-
In a suitable reaction vessel, add 7 liters of water.
-
Add 1.75 kg of 50% glyoxylic acid solution and neutralize with 1.63 liters of 25% sodium hydroxide.
-
At room temperature, add a mixture of 0.39 kg of o-chlorophenol and 0.38 liters of 25% sodium hydroxide.
-
Heat the mixture to approximately 30°C and allow it to react with stirring for about 24 hours.
-
Adjust the pH to 1-2 with concentrated hydrochloric acid.
-
The resulting 3-chloro-4-hydroxymandelic acid can be extracted with ethyl acetate.
Step 2: Reduction to 2-(3-Chloro-4-hydroxyphenyl)acetic Acid [8]
-
Dissolve 500 grams of the crude 3-chloro-4-hydroxymandelic acid in 2.5 liters of glacial acetic acid.
-
Add 87 grams of red phosphorus, 31 grams of iodine, 30 ml of 57% hydriodic acid, and 30 ml of water.
-
Boil the mixture under reflux for 2.5 hours.
-
After cooling, separate the product from the unreacted phosphorus.
-
Concentrate the solution in vacuo. The residue is then worked up to isolate the sodium salt of 3-chloro-4-hydroxyphenylacetic acid, which can be converted to the final product. The pure substance has a melting point of 109°-110°C.[8]
Derivatization for Screening Libraries
CHPAA is a useful scaffold for generating libraries of compounds for biological screening. One approach involves the synthesis of a diverse amide library.[3]
Workflow for Amide Library Synthesis from CHPAA
Caption: Synthesis of an amide library from a CHPAA scaffold.
Experimental Protocol: Esterification and Aminolysis
Step 1: Synthesis of Methyl (3-chloro-4-hydroxyphenyl)acetate [4]
-
Dissolve 2-(3-chloro-4-hydroxyphenyl)acetic acid (5.0 g, 26.8 mmol) in 30 mL of methanol.
-
Add sulfuric acid (0.744 ml, 13.4 mmol) dropwise at ambient temperature.
-
Reflux the reaction for four hours.
-
Concentrate the mixture in vacuo to obtain the methyl ester.
Step 2: Generation of the Amide Library
-
Combine the methyl (3-chloro-4-hydroxyphenyl)acetate with a diverse range of primary amines.
-
Allow the reaction to proceed, often in a solvent-free manner, to form the corresponding amides.
Biological Activity and Applications
CHPAA and its derivatives have been investigated for a range of biological activities, from plant growth regulation to potential therapeutic applications in human health.
Plant Biology: Auxin Influx Inhibition
CHPAA is recognized as an auxin influx inhibitor.[9] Auxins are a class of plant hormones that play a critical role in various growth and developmental processes. By inhibiting the transport of auxin into cells, compounds like CHPAA can be valuable tools for studying plant development.[6]
Mammalian Metabolite
CHPAA is a major chlorinated metabolite of chlorotyrosine.[5] This indicates that it is a compound produced in mammalian systems, likely as a result of oxidative stress and the interaction of chlorine species with the amino acid tyrosine.[6]
Potential Therapeutic Applications
The 3-chloro-4-hydroxyphenyl motif is present in several bioactive molecules.[3] While CHPAA itself has shown limited activity in some cancer cell lines, its derivatives have been synthesized and screened for various therapeutic properties.[3]
-
Anti-inflammatory and Analgesic Agents: The unique structure of CHPAA makes it a candidate for a building block in the development of new anti-inflammatory and pain relief medications.[4]
-
Carbonic Anhydrase Inhibition: Phenolic compounds based on natural products, including derivatives of CHPAA, have been explored as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes.[6]
Other Applications
-
Agrochemicals: CHPAA serves as an important intermediate in the synthesis of herbicides.[4]
-
Analytical Chemistry: It is used as a standard in chromatographic techniques for the analysis of complex mixtures.[4]
Safety and Toxicology
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(3-chloro-4-hydroxyphenyl)acetic acid is classified with the following hazards:[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound.
Conclusion
2-(3-Chloro-4-hydroxyphenyl)acetic acid is a multifaceted compound with established roles as a fungal metabolite and an auxin influx inhibitor. Its chemical structure lends itself to the synthesis of diverse compound libraries, which are valuable for screening for novel biological activities. While the parent compound has a defined set of properties, its potential as a scaffold for developing new pharmaceuticals and agrochemicals continues to be an area of active research. This guide provides a foundational understanding of its synthesis, properties, and applications to aid researchers in leveraging this versatile molecule.
References
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PubChem. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid.
- Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
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ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Retrieved February 14, 2026, from [Link]
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Mpakane, S. et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC. Retrieved February 14, 2026, from [Link]
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Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. Retrieved February 14, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(4-HYDROXYPHENYL)ACETIC ACID | CAS 156-38-7. Retrieved February 14, 2026, from [Link]
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The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. Retrieved February 14, 2026, from [Link]
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Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Retrieved February 14, 2026, from [Link]
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Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved February 14, 2026, from [Link]
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Kaur, M. et al. (2015). Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid. ACS Publications. Retrieved February 14, 2026, from [Link]
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CPUT. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 3'-Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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